molecular formula C24H32O4P2 B8206939 (2S)-3-tert-butyl-2-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-4-methoxy-2H-1,3-benzoxaphosphole

(2S)-3-tert-butyl-2-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-4-methoxy-2H-1,3-benzoxaphosphole

Cat. No.: B8206939
M. Wt: 446.5 g/mol
InChI Key: KVPCVNGTJXEQKH-PSTSRGLJSA-N
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Description

(2S,2’S,3S,3’S)-3,3’-di-tert-butyl-4,4’-dimethoxy-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole is a complex organic compound with the molecular formula C34H36O2P2 This compound is characterized by its unique structure, which includes two oxaphosphole rings connected by a bibenzo bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,2’S,3S,3’S)-3,3’-di-tert-butyl-4,4’-dimethoxy-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole typically involves the following steps:

    Formation of the Oxaphosphole Rings: The initial step involves the formation of the oxaphosphole rings through a cyclization reaction. This can be achieved by reacting appropriate phosphine oxides with diols under acidic conditions.

    Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride.

    Dimethoxy Substitution: The dimethoxy groups are introduced through methylation reactions using methyl iodide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,2’S,3S,3’S)-3,3’-di-tert-butyl-4,4’-dimethoxy-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form phosphine oxides.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the oxaphosphole rings to their corresponding phosphines.

    Substitution: The tert-butyl and dimethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, diethyl ether, tetrahydrofuran.

    Substitution: Sodium hydride, tert-butyl halides, methyl iodide, potassium carbonate.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Compounds with various functional groups replacing the tert-butyl and dimethoxy groups.

Scientific Research Applications

Chemistry

In chemistry, (2S,2’S,3S,3’S)-3,3’-di-tert-butyl-4,4’-dimethoxy-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which are useful in catalysis and material science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound’s derivatives are explored for their therapeutic potential. Research is ongoing to investigate its efficacy in treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, (2S,2’S,3S,3’S)-3,3’-di-tert-butyl-4,4’-dimethoxy-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole is used in the synthesis of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of (2S,2’S,3S,3’S)-3,3’-di-tert-butyl-4,4’-dimethoxy-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxaphosphole rings can form coordination bonds with metal ions, influencing enzymatic activity and signal transduction pathways. Additionally, its tert-butyl and dimethoxy groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

    (2S,2’S,3S,3’S)-3,3’-di-tert-butyl-4,4’-diphenyl-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole: Similar structure but with diphenyl groups instead of dimethoxy groups.

    (2S,2’S,3S,3’S)-3,3’-di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole: Similar structure but with dimethyl groups instead of dimethoxy groups.

Uniqueness

The uniqueness of (2S,2’S,3S,3’S)-3,3’-di-tert-butyl-4,4’-dimethoxy-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole lies in its combination of tert-butyl and dimethoxy groups, which confer distinct chemical and physical properties

Biological Activity

The compound (2S)-3-tert-butyl-2-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-4-methoxy-2H-1,3-benzoxaphosphole is a phosphorous-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the benzoxaphosphole moiety is particularly noteworthy as it is associated with various pharmacological effects.

Anticancer Properties

Research indicates that compounds similar to those containing benzoxaphosphole structures exhibit significant anticancer activity. For instance, studies have shown that benzoxaphospholes can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. Specific pathways affected include the modulation of protein kinases involved in cell signaling.

Antioxidant Activity

The antioxidant potential of phosphorous-containing compounds has been widely studied. The presence of methoxy groups in the structure enhances electron-donating ability, thus contributing to the compound's capability to scavenge free radicals. This property is crucial for mitigating oxidative stress-related diseases.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, including phospholipase A2 and cyclooxygenase (COX) enzymes. These enzymes play critical roles in inflammatory processes and pain signaling pathways, making them valuable targets for therapeutic intervention.

The proposed mechanism by which this compound exerts its biological effects involves:

  • Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes, altering their activity.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to programmed cell death.
  • Modulation of Signaling Pathways : Influencing pathways such as MAPK and PI3K/Akt which are crucial for cell survival and proliferation.

Study 1: Anticancer Efficacy

A study investigated the anticancer effects of similar benzoxaphosphole derivatives on breast cancer cells. Results indicated a dose-dependent inhibition of cell growth with significant apoptosis observed at higher concentrations. The study concluded that these compounds could be developed into potent anticancer agents.

Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that the compound exhibited strong antioxidant activity compared to standard antioxidants like ascorbic acid. This was measured using DPPH radical scavenging assays, where the compound showed a notable reduction in radical concentration.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis
AntioxidantFree radical scavenging
Enzyme InhibitionInhibition of COX enzymes

Properties

IUPAC Name

(2S)-3-tert-butyl-2-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-4-methoxy-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O4P2/c1-23(2,3)29-19-15(25-7)11-9-13-17(19)27-21(29)22-28-18-14-10-12-16(26-8)20(18)30(22)24(4,5)6/h9-14,21-22H,1-8H3/t21-,22-,29?,30?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPCVNGTJXEQKH-PSTSRGLJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)C3OC4=C(P3C(C)(C)C)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)P1[C@H](OC2=C1C(=CC=C2)OC)[C@H]3OC4=C(P3C(C)(C)C)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O4P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.